(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-1-3-2-6-4(7)8-3/h3H,1-2,5H2,(H,6,7)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHZAMBLEKHDBP-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5s 5 Aminomethyl 1,3 Oxazolidin 2 One and Derivatives
Stereoselective and Chiral Synthesis Strategies
The development of enantiomerically pure (5S)-substituted oxazolidinones is paramount for their therapeutic application. Strategies to achieve this often rely on asymmetric synthesis, utilizing chiral precursors, auxiliaries, or catalysts to control the stereochemical outcome.
Intramolecular Cyclization Reactions for Enantiopure Oxazolidinones (e.g., Aziridine (B145994) Precursors)
The use of enantiopure aziridines as three-carbon building blocks provides an elegant and stereospecific route to 5-substituted oxazolidinones. bioorg.orgbioorg.org This method involves the regioselective ring-opening of a chiral aziridine precursor, followed by intramolecular cyclization. The stereochemistry at the C2 position of the aziridine directly dictates the configuration at the C5 position of the resulting oxazolidinone. bioorg.org
A common approach begins with an N-protected chiral aziridine-2-methanol or a related derivative. bioorg.orgacs.org The reaction is typically initiated by activating the aziridine nitrogen, which facilitates nucleophilic attack by the hydroxyl group at the C2 carbon, leading to ring expansion and formation of the oxazolidinone ring with retention of configuration. bioorg.org For instance, enantiomerically pure aziridine-2-methanels can be converted to 4,5-disubstituted 2-oxazolidinones in a single step via intramolecular cyclization with phosgene. acs.org
Another strategy involves the (salen)Cr-catalyzed coupling of aziridines with carbon dioxide (CO₂), which has been shown to exhibit excellent selectivity for the 5-substituted oxazolidinone product. nih.govresearchgate.netosti.gov Quantum mechanical calculations suggest this selectivity arises from the preferential intramolecular ring-opening at the more substituted carbon of the aziridine ring within a (salen)Cr(III)(aziridiniumcarbamate) intermediate. nih.govresearchgate.net This method represents an atom-economical alternative to traditional methods that use phosgene. nih.gov
| Precursor | Reagents | Conditions | Product | Yield | Key Feature | Reference(s) |
| (S)-Aziridine-2-methanols | Phosgene | - | (4R)-4-(Chloromethyl)-5-substituted-2-oxazolidinones | Good | One-step synthesis; high stereoselectivity. | bioorg.org, acs.org |
| 2-(Boc-aminomethyl)aziridines | BF₃·Et₂O | - | 5-(Aminomethyl)-1,3-oxazolidin-2-ones | - | Stereospecific and fully regioselective intramolecular ring opening. | researchgate.net |
| N-Aryl Aziridine | CO₂, (salen)Cr(III)Cl | No cocatalyst | 5-Substituted Oxazolidinone | - | Highly selective for 5-substituted product via intramolecular ring-opening. | nih.gov, researchgate.net |
| Chiral Aziridines with C2 electron-withdrawing group | Methyl Chloroformate | Reflux | 5-Functionalized Oxazolidin-2-ones | High | One-pot transformation with retention of configuration. | bioorg.org |
Chiral Auxiliary-Mediated Approaches to (5S)-Substituted Oxazolidinones
Chiral auxiliaries, such as the well-known Evans' oxazolidinones, are powerful tools for controlling stereochemistry in a wide range of chemical transformations. rsc.org In the context of synthesizing (5S)-substituted oxazolidinones, these auxiliaries can be employed to direct asymmetric reactions that establish the required stereocenter.
One strategy involves the use of a chiral auxiliary to mediate an asymmetric aldol (B89426) reaction, which can generate a β-hydroxy carbonyl compound with high diastereoselectivity. nih.gov This intermediate can then undergo a Curtius rearrangement, followed by in situ intramolecular ring closure, to furnish the optically active 4,5-disubstituted oxazolidin-2-one. nih.govmdpi.com This tandem approach avoids the isolation of reactive acyl chloride or unstable acyl azide (B81097) intermediates. nih.gov The choice of chiral auxiliary, such as a cysteine-derived oxazolidinone, can be crucial for achieving high selectivity in these transformations. digitellinc.com
| Reaction Type | Chiral Auxiliary | Substrates | Key Transformation | Diastereomeric Ratio (dr) | Reference(s) |
| Asymmetric Aldol | Evans' type (thiazolidinethione) | N-propionyl derivative, Aldehyde | Aldol addition | >95:5 | scielo.org.mx |
| Asymmetric Aldol/Curtius Reaction | Chiral imide auxiliary | β-hydroxy carbonyl substrate, Trimethylsilyl azide | Tandem intramolecular ring closure | Single diastereomer | nih.gov |
| Asymmetric Alkylation | Evans' oxazolidinones | N-acylated oxazolidinone enolates | Alkylation with electrophiles | High | rsc.org |
Asymmetric Transformations Utilizing Chiral Building Blocks (e.g., Epichlorohydrin, Allyl Amines)
The use of readily available, enantiopure starting materials, often referred to as the "chiral pool," is a highly effective and common strategy for asymmetric synthesis. For the synthesis of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one, (S)-epichlorohydrin is an exceptionally valuable and inexpensive chiral building block. orientjchem.orgresearchgate.netarkat-usa.org
A typical synthetic sequence starts with the reaction of an appropriate aniline (B41778) derivative with (S)-epichlorohydrin. orientjchem.org This epoxide ring-opening reaction forms a chlorohydrin intermediate, which is then cyclized to form the oxazolidinone ring. orientjchem.org For instance, 3-fluoro-4-morpholinyl aniline can be reacted with (R)-epichlorohydrin (to yield the (S)-oxazolidinone product), followed by treatment with carbonyldiimidazole for carbonyl insertion and ring closure. orientjchem.org The resulting (S)-5-(chloromethyl) derivative is a key intermediate that can be converted to the desired (5S)-aminomethyl side chain through substitution with an azide or phthalimide (B116566), followed by reduction. tandfonline.comtandfonline.com
Similarly, chiral allyl amines can be used as precursors. Palladium-catalyzed intramolecular aminohydroxylation provides a route to various heterocycles with good yields and excellent diastereoselectivities, which can be transformed into desired amino alcohol derivatives for oxazolidinone synthesis. organic-chemistry.org
| Chiral Building Block | Key Intermediate | Reaction Sequence | Application | Reference(s) |
| (S)-Epichlorohydrin | (S)-5-(Chloromethyl) oxazolidinone | Epoxide opening by aniline, carbonyl insertion, cyclization. | Synthesis of Linezolid (B1675486) and analogues. | researchgate.net, arkat-usa.org, orientjchem.org |
| (R)-Glycidyl butyrate | (S)-5-(Hydroxymethyl) oxazolidinone | Reaction with aryl carbamate (B1207046). | Synthesis of Linezolid. | acs.org |
| Allylic Amines | Oxazolidinones | Electrochemically mediated carboxylative cyclization with CO₂. | Preserves unsaturated double bonds. | organic-chemistry.org |
| O-allyl hemiaminals | Oxazolidines | Diastereoselective aza-Wacker cyclization. | Access to vicinal aminoalcohols. | nih.gov |
Classical and Convergent Routes to the 1,3-Oxazolidin-2-one Ring System
Beyond asymmetric strategies, classical and convergent methods remain fundamental for constructing the core oxazolidinone ring. These routes are often robust, scalable, and adaptable for producing a wide range of derivatives.
Carbonyl Insertion and Cyclocondensation from Amino Alcohols
One of the most direct methods for forming the 1,3-oxazolidin-2-one ring is the cyclocondensation of a 1,2-amino alcohol with a carbonylating agent. acs.orgnih.gov This approach involves treating the amino alcohol with reagents like phosgene, diphosgene, carbonyldiimidazole (CDI), or diethyl carbonate. researchgate.netnih.gov The reaction proceeds via the formation of a carbamate intermediate which then undergoes intramolecular cyclization to yield the oxazolidinone. nih.gov
For example, a chiral amino alcohol can be treated with CDI and triethylamine, followed by heating, to afford the desired oxazolidinone. nih.gov An alternative, high-yield method involves heating the neat amino alcohol with diethyl carbonate and a catalytic amount of sodium ethoxide. nih.gov
More recently, efforts have focused on greener synthetic processes, utilizing carbon dioxide (CO₂) as a sustainable C1 source. acs.org The direct condensation of 2-amino alcohols with CO₂ can be catalyzed by organometallic complexes, such as organotin catalysts, to provide the oxazolidinone ring system, avoiding the use of hazardous reagents like phosgene. acs.org
| Amino Alcohol Precursor | Carbonyl Source | Catalyst/Reagents | Conditions | Key Advantage | Reference(s) |
| Chiral Amino Alcohols | Carbonyldiimidazole (CDI) | Triethylamine | 60 °C | General and straightforward. | nih.gov |
| Chiral Amino Alcohols | Diethyl Carbonate | Sodium ethoxide (catalytic) | 135-150 °C | High yields, neat conditions. | nih.gov |
| 2-Aminoalcohols | Carbon Dioxide (CO₂) | Chlorostannoxanes | High pressure, elevated temp. | Sustainable, avoids phosgene. | acs.org |
| Ethanolamine | Urea (B33335) | Nitromethane (catalyst) | Microwave irradiation | Efficient, rapid synthesis. | organic-chemistry.org |
N-Arylation and Ring Closure Strategies (e.g., Aryl Carbamates)
Convergent syntheses offer flexibility and efficiency, particularly for creating libraries of N-aryl oxazolidinone derivatives. acs.orgacs.org A highly successful strategy involves the reaction of an N-aryl carbamate with a chiral C3 electrophile, such as an activated derivative of (S)-glycerol or (S)-epichlorohydrin. researchgate.netarkat-usa.orgacs.orgunipa.it
A seminal approach involves deprotonating an aryl carbamate with a strong base like butyllithium (B86547) and reacting the resulting anion with (R)-glycidyl butyrate. acs.org This reaction opens the epoxide and forms the oxazolidinone ring in a single, highly stereoselective step, yielding the (5S)-hydroxymethyl derivative. acs.org This intermediate can then be further elaborated to the final aminomethyl product.
To avoid cryogenic conditions and the use of butyllithium, alternative methods have been developed. One such process uses lithium tert-butoxide in DMF to couple aryl carbamates with reagents derived from (S)-epichlorohydrin, such as N-[(2S)-2-(acetyloxy)-3-chloropropyl]acetamide. acs.orgacs.org This approach provides a direct, one-step route to N-aryl-5(S)-aminomethyl-2-oxazolidinone derivatives and is suitable for large-scale production. acs.orgacs.org Additionally, palladium-catalyzed N-arylation of a pre-formed 2-oxazolidinone (B127357) ring with aryl bromides offers another versatile route to these compounds. organic-chemistry.org
| Aryl Component | Chiral Synthon | Base/Catalyst | Conditions | Product | Reference(s) |
| N-Aryl carbamate | (R)-Glycidyl butyrate | n-Butyllithium | THF, low temp. | N-Aryl-(5S)-hydroxymethyl-2-oxazolidinone | acs.org |
| N-Aryl carbamate | (S)-Epichlorohydrin derivative | Lithium tert-butoxide | DMF | N-Aryl-(5S)-aminomethyl-2-oxazolidinone derivative | acs.org, acs.org |
| 2-Oxazolidinone | Aryl bromide | Palladium catalyst, phosphine (B1218219) ligand | - | 3-Aryl-2-oxazolidinone | organic-chemistry.org |
| N-Aryl carbamate | (R) or (S) Epichlorohydrin | LiOH | DMF, room temp. | N-Aryl-5-(chloromethyl)-2-oxazolidinone | researchgate.net, unipa.it, arkat-usa.org |
Multi-Step Linear and Convergent Synthetic Sequences
A representative linear synthesis for a derivative of this compound is the preparation of novel oxazolidinones containing a thieno-pyridine ring system. tandfonline.com This multi-step process begins with the nucleophilic substitution of p-chloro-nitrobenzene with thienopyridine to form a nitro compound. This intermediate is then subjected to catalytic hydrogenation to yield an amine. The subsequent reaction with 2-[(2S)-oxiran-2-ylmethyl]-1H-isoindole-1,3(2H)-dione forms a key hydroxy amine intermediate. tandfonline.com The oxazolidinone ring is then constructed via a carbonyl insertion reaction. Finally, deprotection of the phthalimide group reveals the primary amine, which can be further derivatized. tandfonline.com
| Step | Reactants | Key Transformation | Intermediate/Product |
| 1 | Thienopyridine, p-chloro-nitrobenzene | Nucleophilic Aromatic Substitution | Nitro compound |
| 2 | Nitro compound, Raney-Nickel/H₂ | Catalytic Hydrogenation (Reduction) | Amine intermediate |
| 3 | Amine, 2-[(2S)-oxiran-2-ylmethyl]-1H-isoindole-1,3(2H)-dione | Epoxide Ring Opening | Hydroxy amine compound |
| 4 | Hydroxy amine, 1,1'-carbonylbis(1H-imidazole) | Carbonyl Insertion (Cyclization) | Phthalimide-protected oxazolidinone |
| 5 | Phthalimide-protected oxazolidinone, Hydrazine hydrate | Phthalimide Deprotection | Amino oxazolidinone scaffold |
| 6 | Amino oxazolidinone scaffold, Acetyl chloride/Carboxylic acid etc. | N-Acylation / Derivatization | Final Derivative |
Modern Process Intensification and Sustainable Chemistry in Oxazolidinone Synthesis
Recent advancements in chemical synthesis have focused on process intensification and sustainable methodologies. These principles aim to create manufacturing processes that are safer, more efficient, and more environmentally friendly than traditional batch methods.
Continuous Flow Chemistry for Intermediate Preparation
Continuous flow chemistry has emerged as a key technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. mdpi.com This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. Compared to traditional batch processing, flow chemistry offers significant advantages, including enhanced safety, improved heat and mass transfer, faster reaction times, and greater scalability. researchgate.netmdpi.com
The synthesis of oxazolidinones has benefited from the application of continuous flow technology. For instance, a seven-step continuous flow synthesis of linezolid has been developed without the need for intermediate purification. researchgate.net The process is divided into zones where key intermediates are generated and then converged. Such integrated multi-step flow processes significantly reduce production time and waste. researchgate.netnih.gov
Another sustainable approach combines flow chemistry with the use of carbon dioxide (CO₂) as an abundant and non-toxic C1 source for constructing the oxazolidinone ring. rsc.org An organocatalytic continuous flow method using a packed bed reactor with an immobilized catalyst has been shown to be effective for synthesizing various 2-oxazolidinone scaffolds from epoxy amines and CO₂. This system demonstrated stable catalytic activity over extended periods, highlighting its potential for efficient and sustainable manufacturing. rsc.org
| Parameter | Continuous Flow Process Example (Linezolid Synthesis) researchgate.net |
| Number of Steps | 7 |
| Key Technology | Convergent continuous flow sequence |
| Intermediate Purification | Not required between steps |
| Key Fragments | Epoxide (Zone 1), Aniline (Zone 2) |
| Convergence Step | Coupling of epoxide and aniline (Zone 3) |
| Advantages | Reduced footprint, enhanced safety, speed, cost efficiency |
Catalytic Pathways for Enhanced Efficiency and Selectivity
The development of novel catalytic systems is crucial for improving the efficiency and selectivity of chemical transformations. In oxazolidinone synthesis, various catalytic pathways have been explored to facilitate ring formation and control stereochemistry.
Metal-catalyzed reactions are widely employed. Palladium catalysts, for example, are used in the ring-opening cyclization of 2-vinylaziridines with CO₂ to produce 5-vinyloxazolidinones with high regio- and stereoselectivity. organic-chemistry.org Gold(I) catalysts have been shown to efficiently mediate the rearrangement of propargylic tert-butylcarbamates to yield 5-methylene-1,3-oxazolidin-2-ones under mild conditions. organic-chemistry.org Copper(I) and silver(I) complexes have also been utilized to catalyze the reaction of propargylic amines with CO₂, providing a direct route to oxazolidinone derivatives. organic-chemistry.org
Organocatalysis offers a metal-free alternative. For instance, tetraarylphosphonium salts can function as bifunctional catalysts, activating epoxide ring-opening for the coupling reaction with isocyanates to form N-aryl-substituted oxazolidinones with high regioselectivity. organic-chemistry.org
Asymmetric synthesis strategies are vital for producing enantiomerically pure oxazolidinones. An efficient approach combines an asymmetric aldol reaction with a modified Curtius rearrangement. nih.gov This method facilitates an intramolecular ring closure to rapidly generate a variety of 4,5-disubstituted oxazolidin-2-ones. Another stereoselective method involves the regioselective ring-opening of chiral aziridines bearing an electron-withdrawing group, followed by intramolecular cyclization, to yield 5-functionalized oxazolidin-2-ones with retention of configuration. bioorg.org
| Catalyst Type | Metal/Compound | Transformation | Key Advantage(s) |
| Palladium | Pd(OAc)₂ | Ring-opening cyclization of 2-vinylaziridines with CO₂ | High regio- and stereoselectivity |
| Gold | Cationic Au(I) complex | Rearrangement of propargylic tert-butylcarbamates | Mild reaction conditions, high yields |
| Copper | Binuclear Cu(I) complex | Cyclization of propargylic amines with CO₂ | Mild reaction conditions |
| Silver | Silver acetate | Cyclization of propargylic alcohols with isocyanates | High Z-selectivity |
| Organocatalyst | Tetraarylphosphonium salts | Coupling of isocyanates and epoxides | High regioselectivity, metal-free |
5s 5 Aminomethyl 1,3 Oxazolidin 2 One As a Key Intermediate in Complex Chemical Synthesis
Role in the Elaboration of Pharmacologically Relevant Oxazolidinone Analogues
The (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one core is fundamental to the synthesis of numerous pharmacologically active oxazolidinones. Its pre-formed, enantiomerically pure structure allows for efficient and predictable elaboration into complex target molecules, avoiding challenging and often low-yielding stereoselective steps later in the synthetic sequence. This intermediate is particularly crucial in the development of antibacterial and antithrombotic agents.
Precursor to N-Aryl-Oxazolidinone Antibiotic Scaffolds
The synthesis of N-aryl-5(S)-aminomethyl-2-oxazolidinone derivatives is a significant area of research in the development of new antibacterial agents. acs.orgresearchgate.net These compounds are potent against a range of multidrug-resistant Gram-positive bacteria. researchgate.netnih.gov The general synthetic strategy involves coupling the this compound core, often with a protected amine, to an aryl group. A versatile and convergent synthesis was developed for the rapid preparation of numerous oxazolidinone analogues, which has proven widely applicable in both process and medicinal chemistry research. acs.orgepa.gov This approach allows for the creation of diverse libraries of compounds by varying the aryl substituent, which is critical for structure-activity relationship (SAR) studies. nih.gov For instance, research has focused on modifying the C-ring substructure to overcome linezolid (B1675486) resistance and broaden the antibacterial spectrum. nih.gov
| Intermediate | Aryl Group Source | Key Reaction Type | Reference |
| (2S)-1-amino-3-chloro-2-propanol hydrochloride | N-aryl carbamates | Coupling | acs.orgepa.gov |
| (R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one | Heteroaryl bromides | Suzuki–Miyaura cross-coupling | nih.gov |
Intermediates for Linezolid Synthesis
Linezolid, the first clinically approved oxazolidinone antibiotic, relies heavily on synthetic routes involving this compound derivatives. The key intermediate, (5S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)-1,3-oxazolidin-2-one, is a cornerstone in the production of this vital medication used to combat serious bacterial infections. innospk.com Various synthetic pathways have been developed to produce Linezolid, many of which involve the construction of this key intermediate. researchgate.netgoogle.com One method involves a stereospecific and fully regioselective intramolecular nucleophilic ring opening of a 2-(Boc-aminomethyl)aziridine, which is then converted into the antibiotic through a CuI-catalyzed N-arylation reaction. researchgate.net The final step in the synthesis is typically the acylation of the aminomethyl group to form the required acetamide (B32628) side chain of Linezolid. google.com
| Precursor | Key Step | Resulting Intermediate | Reference |
| Enantiopure 2-(Boc-aminomethyl)aziridines | BF3·Et2O-promoted intramolecular ring opening | Enantiopure 5-(aminomethyl)-1,3-oxazolidin-2-ones | researchgate.net |
| (S)-5-((dibenzylamino)methyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one | Hydrogenolysis (deprotection) | (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one | google.com |
Intermediates for Rivaroxaban Synthesis
Beyond antibiotics, the this compound scaffold is crucial for the synthesis of the anticoagulant drug Rivaroxaban. A common strategy for preparing this Factor Xa inhibitor involves the construction of the key intermediate 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one. nih.govgoogleapis.com This intermediate contains the complete oxazolidinone-phenyl-morpholinone core of Rivaroxaban, with a free primary amine ready for the final coupling step. The synthesis is completed by reacting this amine with 5-chlorothiophene-2-carbonyl chloride. googleapis.comjustia.com The development of efficient and scalable syntheses for this key intermediate has been a major focus of process chemistry, making the production of Rivaroxaban more cost-effective. googleapis.comgoogleapis.com
| Intermediate Name | Final Coupling Reagent | Product | References |
| 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one | 5-chlorothiophene-2-carbonyl chloride | Rivaroxaban | nih.govgoogleapis.comgoogleapis.comjustia.com |
| 4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one perchlorate | 5-chlorothiophene-2-carbonyl chloride | Rivaroxaban | googleapis.com |
Synthesis of Diverse Oxazolidinone Derivatives for Research Applications
The core structure of this compound serves as a versatile template for generating a wide range of novel derivatives for research purposes. Scientists modify the aminomethyl side chain and the N-3 position of the oxazolidinone ring to explore new biological activities. For example, a series of oxazolidinones with a 5-aminomethyl moiety, rather than the typical 5-acetamidomethyl group of linezolid, were identified as highly selective and potent prodrugs against Mycobacterium tuberculosis. nih.gov These compounds require activation by a bacterial N-acetyl transferase, a mechanism absent in mammalian mitochondria, potentially reducing toxicity. nih.gov Other research has involved creating oxazolidinones with fused heterocyclic C-ring substructures to enhance antibacterial potency. nih.gov The ability to easily derivatize the this compound scaffold facilitates the exploration of new chemical space and the development of next-generation therapeutic agents.
Strategic Value in Diversified Drug Discovery Pathways
The strategic value of this compound and its related structures in drug discovery is immense. It provides a proven chiral scaffold that can be readily incorporated into a multitude of complex molecules. The development of convergent and versatile synthetic methods allows for the rapid preparation of numerous analogues, which is essential for efficient lead optimization in medicinal chemistry. acs.org Most reported methods for synthesizing key drugs like Rivaroxaban involve the construction of a 5-aminomethyl-3-aryl oxazolidinone as a critical step. nih.gov This highlights the compound's role as a reliable building block for achieving molecular complexity and desired pharmacological profiles. The adaptability of the oxazolidinone ring system and its side chains enables chemists to fine-tune properties such as potency, selectivity, and pharmacokinetic parameters, thereby accelerating the journey from initial hit to clinical candidate.
Derivatization and Structural Modification of the 5s 5 Aminomethyl 1,3 Oxazolidin 2 One Core
Functionalization of the Aminomethyl Side Chain at C-5
The (S)-configuration of the C-5 side chain is crucial for the antibacterial activity of many oxazolidinone derivatives. nih.gov While modifications to this part of the molecule are less common than at the N-3 position, functionalization of the aminomethyl group has been a key strategy for fine-tuning the pharmacological profile of these compounds. researchgate.netnih.gov
The primary amine of the C-5 aminomethyl group serves as a versatile handle for introducing a variety of functional groups through well-established chemical transformations. The formation of amides, carbamates, and sulfonamides is a common strategy to modulate the compound's properties.
These functionalizations are typically achieved through standard coupling reactions. For instance, amides and sulfonamides can be synthesized by reacting the C-5 aminomethyl group with corresponding acyl chlorides, carboxylic acids, or sulfonyl chlorides. tandfonline.comresearchgate.net Similarly, carbamates can be prepared by treatment with reagents like ethyl chloroformate or other chloroformate derivatives. tandfonline.com One synthetic approach involves the reaction of the parent amine with acetyl chloride, various carboxylic acids, sulfonyl chlorides, and chloroformates to yield the respective amide, sulfonamide, and carbamate (B1207046) derivatives. tandfonline.comresearchgate.net An alternative method describes the synthesis of carbamates from 5-azidomethyl-2-oxazolidinone precursors, which are reduced to the amine and subsequently reacted with chloroformates.
| Derivative Type | Reagent Class | Resulting Functional Group | Reference |
|---|---|---|---|
| Amide | Acyl Chlorides / Carboxylic Acids | -NH-C(=O)-R | tandfonline.comresearchgate.net |
| Carbamate | Chloroformates (e.g., Ethyl Chloroformate) | -NH-C(=O)-OR | tandfonline.comresearchgate.net |
| Sulfonamide | Sulfonyl Chlorides (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride) | -NH-S(=O)₂-R | tandfonline.comresearchgate.net |
| Urea (B33335) | Isocyanates / Amines + CO₂ | -NH-C(=O)-NR'R'' |
Preliminary research on certain synthesized derivatives has shown that acetyl and methanesulfonamide (B31651) derivatives exhibit notable antibacterial activity against Gram-positive bacteria. tandfonline.comresearchgate.net
Replacing the entire acetamidomethyl side chain of traditional oxazolidinones with various heterocyclic and aromatic systems has led to the discovery of new compounds with enhanced potency. nih.gov This strategy aims to explore additional binding interactions within the target site, such as the bacterial ribosome's peptidyl transferase center. researchgate.net
A notable example is tedizolid, a next-generation oxazolidinone, where the C-5 acetamidomethyl group is replaced by a hydroxymethyl group, and modifications at the N-3 position include pyridine (B92270) and tetrazole rings. researchgate.net Research has also focused on creating C-5, methylene (B1212753) O-linked heterocyclic side chains, such as O-linked isoxazoles, which have demonstrated potent antibacterial activity. nih.gov The introduction of a 1,2,3-triazole ring, a five-membered heterocycle, has also been explored as a pharmacophore system in various medicinal chemistry applications. researchgate.net These modifications highlight the potential of the C-5 position to accommodate larger, more complex moieties that can significantly influence biological activity.
Substituent Effects at the N-3 Position of the Oxazolidinone Ring
A diverse array of N-aryl and N-heteroaryl groups has been incorporated at the N-3 position. The synthesis of these derivatives often involves the coupling of an appropriate N-aryl carbamate with a chiral C-3 synthon like (S)-epichlorohydrin or its equivalents. researchgate.netepa.govacs.org This modular approach allows for the rapid preparation of numerous analogues for structure-activity relationship (SAR) studies. epa.govacs.org
Research has shown that the electronic properties of the N-aryl substituent significantly impact antibacterial activity. For example, in the development of linezolid (B1675486), a 3-fluoro-4-morpholinophenyl group was identified as optimal. More recent studies have explored a wide range of other substitutions, including:
Thieno-pyridine ring systems: A series of derivatives featuring a 4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl moiety at N-3 has been synthesized and shown to possess potent antimicrobial activity. tandfonline.comresearchgate.net
Aryl boronic acids: In a novel approach, an aryl boronic acid pharmacophore was introduced at the distal end of the N-aryl substituent. This modification resulted in analogues with significantly enhanced activity against certain Gram-positive and Gram-negative strains compared to linezolid. helsinki.firesearchgate.net
These examples demonstrate that considerable structural diversity at the N-3 aryl position is well-tolerated and can be exploited to discover compounds with superior properties.
To further explore the chemical space around the oxazolidinone core, researchers have investigated the incorporation of fused ring systems and varied the linker between the N-3 atom and distal functional groups.
Fused Ring Systems: An important strategy in lead optimization involves creating tricyclic oxazolidinone derivatives. researchgate.netnih.gov In these structures, the N-3 aryl ring and its substituent are part of a larger, often rigid, fused system. Examples include benzoxazinyl-oxazolidinones and their bioisosteric benzothiazinyl-oxazolidinone counterparts. researchgate.netnih.gov These modifications can improve potency and modulate physicochemical properties, although they may also impact factors like solubility. researchgate.netnih.gov
Linker Regions: The "C region" of the oxazolidinone pharmacophore model, which extends from the N-aryl group, is another critical area for modification. nih.gov This region often contains a linker, such as a piperazine (B1678402) ring, which can be further functionalized. For instance, a series of N-phenyl piperazinyl derivatives has been developed where the distal nitrogen of the piperazine is substituted with various cinnamoyl groups. nih.gov More recently, C-ring modifications have included the introduction of N-methylglycyl groups or quaternary ammonium (B1175870) salts, leading to novel derivatives with significant activity against specific bacterial strains like E. faecalis. nih.gov
| Modification Type | Structural Example | Purpose / Finding | Reference |
|---|---|---|---|
| Fused Ring System | Benzoxazinyl-oxazolidinone | Creates a rigid tricyclic core to enhance potency. | researchgate.netnih.gov |
| Fused Ring System | Benzothiazinyl-oxazolidinone | Bioisosteric replacement of the benzoxazinyl system. | researchgate.netnih.gov |
| Linker Modification | Piperazine with cinnamoyl group | Exploration of the "C region" for improved activity. | nih.gov |
| Linker Modification | Linker with N-methylglycyl group | Generated derivatives with potent activity against E. faecalis. | nih.gov |
Design Principles for Structural Diversification in Medicinal Chemistry Research
The structural diversification of the (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one core is guided by several key principles in medicinal chemistry aimed at discovering new drugs with improved therapeutic profiles. researchgate.netnih.gov The oxazolidinone ring is considered a versatile scaffold and a privileged structure, acting as a bioisostere for groups like carbamates and amides while offering greater metabolic stability. researchgate.netnih.gov
Key design strategies for diversification include:
Lead Optimization: For existing lead compounds, modifications are often aimed at improving specific properties. This can involve the incorporation of polar groups or the disruption of molecular planarity to enhance solubility, a challenge encountered with some highly potent, planar, fused-ring derivatives. researchgate.netnih.gov
Bioisosteric Replacement: Replacing specific atoms or groups with others that have similar physical or chemical properties is a common tactic. The substitution of a benzoxazinyl ring with a benzothiazinyl ring is a clear example of this principle, used to probe the impact of the heteroatom on activity and properties. researchgate.netnih.gov
Pharmacophore Hybridization: This strategy involves linking the oxazolidinone core to another known pharmacophore to create a hybrid molecule with a potentially novel or dual mechanism of action. The attachment of siderophores to create a "Trojan Horse" delivery system or the linkage to cephalosporins are innovative examples of this approach. nih.gov
Structure-Activity Relationship (SAR) Exploration: A fundamental principle is the systematic modification of different parts of the molecule—the C-5 side chain, the N-3 aryl substituent (B region), and the linker/distal group (C region)—to build a comprehensive understanding of how each component contributes to biological activity. nih.gov This allows for the rational design of more potent and selective compounds.
By applying these principles, medicinal chemists continue to exploit the versatility of the oxazolidinone scaffold to develop new therapeutic agents for a range of diseases beyond bacterial infections, including antitubercular and anticancer applications. rsc.orgresearchgate.net
Structure Activity Relationship Sar Investigations of 5s 5 Aminomethyl 1,3 Oxazolidin 2 One Derivatives
Stereochemical Effects on Ligand-Target Interactions
The stereochemistry at the C-5 position of the oxazolidinone ring is a critical determinant of antibacterial activity. The (S)-configuration at this chiral center is essential for optimal binding to the 50S ribosomal subunit. This specific spatial arrangement allows the aminomethyl side chain to orient correctly within the ribosomal binding pocket, facilitating key interactions that are necessary for the inhibition of bacterial protein synthesis.
The importance of the C-5 stereochemistry has been consistently demonstrated in comparative studies. For instance, analogs with the (R)-configuration at C-5 exhibit a significant loss of antibacterial potency, highlighting the stringent stereochemical requirements of the ribosomal target. This stereospecificity underscores the precise nature of the ligand-receptor interaction, where even minor changes in the three-dimensional arrangement of atoms can lead to a dramatic decrease in biological activity. The maintenance of the (S)-configuration is therefore a fundamental principle in the design of new oxazolidinone derivatives.
Correlation of C-5 Side Chain Modifications with Molecular Recognition
Modifications to the aminomethyl side chain at the C-5 position have been a major focus of SAR studies to enhance antibacterial activity and improve pharmacokinetic properties. The nature of the substituent on the amino group plays a crucial role in molecular recognition and binding affinity.
Early investigations established that an N-acetyl group, as seen in linezolid (B1675486), provides potent activity. Subsequent research has explored a wide array of modifications to this side chain. For example, replacing the acetyl group with other acyl moieties, or even introducing small heterocyclic rings, has led to derivatives with varied activity profiles. Some key findings from these studies include:
Urea (B33335) and Thiourea (B124793) Moieties: Replacement of the acetamide (B32628) group with urea and thiourea functionalities has been explored. researchgate.netnih.gov Computational studies suggested that larger groups might fit more favorably into the binding pocket of ribosomes, potentially overcoming resistance mechanisms. researchgate.net
"Reverse Amides": A significant modification involves the introduction of a C-5 carboxamide functionality, creating what are termed "reverse amides". researchgate.netnih.govacs.org These analogs have demonstrated potent antibacterial activity while exhibiting reduced inhibition of monoamine oxidase (MAO), a key consideration for avoiding potential side effects. researchgate.netnih.gov
Introduction of Various Substituents: A range of substituents at the C-5 position have been synthesized and evaluated to explore the impact on antibacterial activity. These studies have shown that even small changes to the C-5 side chain can significantly influence the compound's efficacy. researchgate.net
| C-5 Side Chain Modification | Impact on Activity | Key Findings |
|---|---|---|
| N-acetyl group (e.g., Linezolid) | Potent antibacterial activity | Established as a key feature for efficacy. |
| Urea and Thiourea moieties | Variable activity | Larger groups may offer advantages against resistant strains. researchgate.netnih.gov |
| "Reverse Amides" (Carboxamide) | Potent antibacterial activity, reduced MAO inhibition | Offers an improved safety profile. researchgate.netnih.gov |
| Elongated Methylene (B1212753) Chain | Decreased activity | Highlights the optimal length of the side chain. nih.gov |
Influence of N-3 and A-Ring Substituents on Interaction Profiles
The substituent at the N-3 position of the oxazolidinone ring (the A-ring) is another critical determinant of antibacterial activity. This position is typically occupied by a substituted phenyl ring, which plays a vital role in anchoring the molecule within the ribosomal binding site.
SAR studies have extensively explored the impact of various substituents on this phenyl ring:
Fluorine Substitution: The presence of a fluorine atom at the meta-position of the N-3 phenyl ring, as in linezolid, is known to enhance potency. bris.ac.uk
Para-Substituents: The nature of the substituent at the para-position of the phenyl ring significantly influences the interaction profile. The morpholine (B109124) ring in linezolid is a key feature, but it has been successfully replaced with a variety of other heterocyclic systems. These modifications aim to improve properties such as solubility and spectrum of activity. For instance, replacing the morpholine ring with azole moieties like pyrrole, pyrazole, and triazole has led to compounds with activity against fastidious Gram-negative organisms. nih.gov
Electronic Character of Azole Systems: For derivatives with azole substituents, the electronic properties of the azole ring have a profound effect on antibacterial activity. The introduction of electron-withdrawing groups, such as cyano, aldehyde, or aldoxime, on the azole ring generally leads to a dramatic improvement in activity against both Gram-positive and Gram-negative bacteria. nih.gov Conversely, the introduction of amide, ester, amino, hydroxy, alkoxy, and alkyl substituents often results in no improvement or a loss of activity. nih.gov
| N-3 Phenyl Ring Substituent | Impact on Activity | Example/Finding |
|---|---|---|
| Meta-Fluorine | Enhances potency | A common feature in potent oxazolidinones. bris.ac.uk |
| Para-Morpholine | Good activity and safety profile | As seen in Linezolid. bris.ac.uk |
| Para-Azoles (e.g., Pyrrole, Triazole) | Expanded spectrum to include some Gram-negative bacteria | Demonstrates the versatility of this position for modification. nih.gov |
| Cyano group on Para-Azole | Improved in vitro and in vivo activity | Highlights the importance of electronic effects. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxazolidinones
Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful computational tool in the study of oxazolidinones. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent derivatives.
Several QSAR studies have been conducted on oxazolidinone antibacterial agents. researchgate.nettandfonline.comnih.gov These studies typically involve:
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in a dataset. These can include constitutional, topological, chemical, and quantum chemical descriptors.
Model Development: Statistical methods, such as Partial Least Squares (PLS) regression and Artificial Neural Networks (ANN), are employed to build models that correlate the descriptors with the observed biological activity (e.g., Minimum Inhibitory Concentration, MIC). tandfonline.com
Model Validation: The predictive power of the developed QSAR models is rigorously evaluated using both internal and external validation techniques.
QSAR studies on oxazolidinones have revealed that their antibacterial activity is often strongly dependent on electronic factors, such as the energy of the lowest unoccupied molecular orbital (LUMO), as well as spatial and thermodynamic factors. nih.gov Both 2D-QSAR and 3D-QSAR (Comparative Molecular Field Analysis, CoMFA) approaches have been successfully applied. tandfonline.comnih.gov
Rational Design and Pharmacophore Optimization through SAR
The culmination of extensive SAR and QSAR investigations is the rational design of new oxazolidinone derivatives with optimized pharmacophore features. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect.
For oxazolidinones, the key pharmacophoric elements include:
The (S)-configured C-5 aminomethyl side chain.
The N-3 substituted phenyl ring.
The oxazolidinone core itself.
Rational drug design efforts focus on fine-tuning these elements to enhance target binding, improve pharmacokinetic profiles, and overcome resistance mechanisms. researchgate.net This process involves an iterative cycle of designing new molecules based on existing SAR data and computational models, followed by synthesis and biological evaluation. The insights gained from these evaluations then feed back into the design of the next generation of compounds. This approach has been instrumental in the development of numerous oxazolidinone candidates with improved properties over the first-generation compounds.
Molecular Recognition and Binding Mode Analysis of 5s 5 Aminomethyl 1,3 Oxazolidin 2 One Derivatives
Computational Approaches to Binding: Molecular Docking and Dynamics Simulations
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are indispensable tools for predicting and analyzing the interaction between a ligand, such as an oxazolidinone derivative, and its receptor protein. bibliotekanauki.plnih.gov These approaches provide valuable insights into binding conformations, affinities, and the stability of the resulting complex, guiding the synthesis of novel and more effective compounds. researchgate.net
Molecular docking studies are frequently used to visualize the most probable interactions between oxazolidinone derivatives and their target binding sites. researchgate.net For instance, software like AutoDock and CLC Drug Discovery Workbench have been employed to elucidate the binding mode of oxazolidinone analogues within bacterial ribosomal subunits. researchgate.netunibo.it These simulations help in understanding how the ligand orients itself within the binding pocket. unibo.it The process involves predicting the preferred orientation of a molecule when bound to another to form a stable complex. bibliotekanauki.pl
Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-receptor complex over time. MD simulations have demonstrated that potent inhibitors can remain stably bound within the active sites of their target proteins, confirming the viability of the interactions predicted by docking studies. researchgate.net These computational tools are crucial in the modern drug discovery process for establishing the potential applications and affinity of a drug to its target protein. bibliotekanauki.pl
Table 1: Overview of Computational Studies on Oxazolidinone Derivatives
| Computational Method | Software/Platform | Target Investigated | Key Findings/Objective | Reference |
|---|---|---|---|---|
| Molecular Docking | AutoDock 4.2 | Bacterial Ribosomal Subunit | Elucidation of the binding mode of linezolid (B1675486) and its analogues. | unibo.it |
| Molecular Docking | CLC Drug Discovery Workbench 2.4 | Receptor Protein | Identification and visualization of ligand-receptor interactions. | researchgate.net |
| Molecular Docking | Gnina | Various Proteins (e.g., CYP51) | Comparison of binding affinities of isoxazolidines to understand non-covalent binding. | bibliotekanauki.pl |
| Molecular Docking & DFT | Not Specified | Enzyme Active Site | Determination of the putative binding mode of novel inhibitors. | nih.gov |
| Molecular Dynamics (MD) | Not Specified | Dopamine Transporter (DAT) | Confirmed the stability of inhibitors in the active site over 100 ns. | researchgate.net |
Identification of Key Hydrogen Bonding Networks at the Target Site
Hydrogen bonds are critical non-covalent interactions that significantly contribute to the binding affinity and specificity of a ligand for its receptor. bibliotekanauki.plresearchgate.net In the context of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one derivatives, the identification of key hydrogen bonding networks is essential for understanding their mechanism of action.
Quantitative structure-activity relationship (QSAR) studies have highlighted the significant role of hydrogen bonding in the binding of oxazolidinone ligands to their targets, such as RNA. nih.gov The formation of multiple hydrogen bonds between the ligand and amino acid residues within the target's active site lowers the Gibbs free energy of complexation, leading to a more stable interaction. bibliotekanauki.pl For example, the 2-amino group of a purine (B94841) base, when forming a hydrogen bond, can increase the stability of a duplex by 1.3–1.9 kcal∙mol−1. mdpi.com In crystal structures of some oxazolidinone derivatives, the molecules are linked into chains through intermolecular N—H⋯O=C hydrogen-bonding interactions. researchgate.netresearchgate.net These networks are fundamental to the structural integrity and recognition properties of the compounds.
Table 2: Key Hydrogen Bond Interactions in Ligand-Receptor Complexes
| Interaction Type | Ligand Group Involved | Receptor Residue/Group Involved | Significance | Reference |
|---|---|---|---|---|
| N—H⋯O=C | Amine (N-H) | Carbonyl Oxygen (C=O) | Stabilizes intermolecular chains in crystal structures. | researchgate.netresearchgate.net |
| Side Chain Interactions | Varies (e.g., OH, NH2) | Amino Acid Side Chains | Contributes to ligand binding specificity. | researchgate.net |
| Backbone Interactions | Varies | Amino Acid Backbone | Anchors the ligand within the binding pocket. | researchgate.net |
Analysis of Hydrophobic Interactions and Ligand Conformation in Binding Pockets
Alongside hydrogen bonding, hydrophobic interactions play a crucial role in the molecular recognition process. nih.gov These interactions, including van der Waals forces, are vital for the stabilization of the ligand within the often-hydrophobic binding pockets of target proteins. researchgate.net
The spatial arrangement of hydrophobic and hydrophilic parts of a ligand must be complementary to the electrostatic and hydrophobic potentials of the binding cavity for optimal binding. bibliotekanauki.pl For instance, the phenyl ring of a ligand might engage in an edge-to-face stacking interaction with the aromatic ring of a tryptophan residue within the binding site. researchgate.net QSAR analyses have confirmed that hydrophobic properties significantly influence the binding of oxazolidinone derivatives. nih.gov
The ligand's conformation is also a critical determinant of binding affinity. nih.gov Oxazolidinone scaffolds can act as inducers of specific geometries, such as extended, semi-bent, or folded conformations, depending on their stereochemistry and substituents. nih.gov This conformational preference ensures that the molecule adopts the correct three-dimensional shape to fit snugly into the binding pocket and establish key interactions with receptor residues.
Table 3: Hydrophobic Interactions and Conformational Factors
| Interaction/Factor | Description | Example Residues | Impact on Binding | Reference |
|---|---|---|---|---|
| π-Stacking | Interaction between aromatic rings. | Tyrosine, Tryptophan, Phenylalanine | Stabilizes the ligand in the binding pocket. | researchgate.net |
| Van der Waals | Weak intermolecular forces between nonpolar parts of molecules. | Valine, Leucine, Isoleucine | Contributes to the overall binding affinity and ligand stabilization. | researchgate.net |
| Ligand Conformation | The three-dimensional shape adopted by the ligand. | N/A | Induces specific geometries (extended, bent, folded) for optimal fit. | nih.gov |
Structural Insights from Receptor-Ligand Complex Studies
Structural studies of receptor-ligand complexes provide the most direct and detailed view of molecular recognition. These studies, often utilizing techniques like X-ray crystallography, reveal the precise orientation of the ligand and its specific interactions with the target.
For antibacterial oxazolidinones like linezolid, structural analyses show that the 5-membered oxazolidinone ring orients toward the ribosomal tunnel. unibo.it The (5S)-absolute configuration is a crucial structural feature for good biological activity. unibo.it Docking studies further reveal interactions with specific amino acid residues from different domains of the target protein. For example, inhibitors can be stabilized by interactions with residues from transmembrane domains TM1, TM3, TM6, and TM8 of a transporter protein. researchgate.net These detailed structural insights are invaluable for understanding binding specificity and for designing derivatives with enhanced affinity and selectivity.
Table 4: Summary of Structural Features in Receptor-Ligand Complexes
| Structural Feature | Description | Significance | Reference |
|---|---|---|---|
| (5S)-Absolute Configuration | Specific stereochemistry at the C-5 position of the oxazolidinone ring. | Considered essential for potent biological activity. | unibo.it |
| Ligand Orientation | The positioning of the ligand within the binding site. | The oxazolidinone ring often orients towards the ribosomal tunnel in bacterial targets. | unibo.it |
| Key Interacting Residues | Specific amino acids forming bonds with the ligand. | Determines the specificity and strength of the binding interaction. | researchgate.net |
| N-Aryl Group | An aromatic ring attached to the nitrogen of the oxazolidinone. | An important feature for good biological activity. | unibo.it |
Advanced Research Avenues and Future Prospects for 5s 5 Aminomethyl 1,3 Oxazolidin 2 One in Chemical Sciences
Development of Novel Stereoselective and Sustainable Synthetic Methodologies
The biological activity of oxazolidinone derivatives is often intrinsically linked to their stereochemistry, particularly at the C-5 position of the oxazolidinone ring. mdpi.com Consequently, the development of synthetic methods that precisely control this three-dimensional arrangement (stereoselectivity) is paramount. Modern research emphasizes not only precision but also sustainability, aiming for processes that are efficient, economical, and environmentally benign. mdpi.com
Key advancements in this area focus on several innovative strategies:
Asymmetric Catalysis : Chiral organocatalysts and metal complexes are being employed to guide the formation of the desired enantiomer. For instance, chiral organoselenium compounds have been used to catalyze the synthesis of enantioenriched 2-oxazolidinones from N-Boc amines and alkenes. organic-chemistry.org
Intramolecular Cyclization : Stereospecific and regioselective intramolecular ring-opening reactions of precursors like 2-(Boc-aminomethyl)aziridines, promoted by Lewis acids, provide a direct route to enantiopure 5-(aminomethyl)-1,3-oxazolidin-2-ones. researchgate.net Another approach involves the intramolecular cyclization of amino alcohol carbamates. organic-chemistry.org
Green Chemistry Approaches : The principles of green chemistry are being integrated into synthetic protocols. This includes the use of deep eutectic solvents (DESs), which can act as both solvent and catalyst, eliminating the need for volatile organic compounds. rsc.org The utilization of carbon dioxide (CO2) as a C1 feedstock is another key area, with systems like CuBr/ionic liquids being developed to catalyze three-component reactions of propargylic alcohols, 2-aminoethanols, and CO2 to produce 2-oxazolidinones. mdpi.com
Microwave-Assisted Synthesis : To accelerate reaction times and improve yields, microwave-assisted synthesis has been developed for novel oxazolidinone analogues, offering a rapid and efficient alternative to conventional heating methods. nih.gov
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Asymmetric Aldol (B89426)/Curtius Reaction | Combination of asymmetric aldol reaction and a modified Curtius protocol for intramolecular ring closure. | Provides rapid access to a range of 4,5-disubstituted oxazolidin-2-ones. | mdpi.com |
| Deep Eutectic Solvent (DES) Catalysis | Uses DES as both a catalyst and an environmentally friendly solvent. | Avoids supplementary catalysts and organic solvents, leading to a low E-factor (environmental impact). | rsc.org |
| CO2 Fixation using CuBr/Ionic Liquid | Three-component reaction utilizing CO2 as a renewable C1 source. | High atom economy, excellent catalytic activity under mild conditions, and catalyst recyclability. | mdpi.com |
| Intramolecular Ring Opening of Aziridines | Stereospecific and regioselective BF3.Et2O-promoted ring opening. | Direct synthesis of enantiopure 5-(aminomethyl)-1,3-oxazolidin-2-ones. | researchgate.net |
| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate the reaction. | Reduces reaction time and can be performed in a one-pot manner using less harsh reagents. | nih.gov |
Application of Artificial Intelligence and Machine Learning in Oxazolidinone Design
The convergence of computational power and sophisticated algorithms has revolutionized drug design. Artificial intelligence (AI) and machine learning (ML) are now instrumental in accelerating the discovery and optimization of new oxazolidinone-based therapeutic agents. frontiersin.orgoxfordglobal.com These technologies are applied across the entire discovery pipeline, from initial hit identification to preclinical development.
Predictive Modeling (QSAR) : Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational chemistry. nih.gov For oxazolidinones, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to build models that predict the antibacterial activity of new designs. These models provide insights into how steric and electrostatic fields of a molecule influence its biological function, guiding chemists in synthesizing more potent compounds. nih.gov
Generative AI for Novel Scaffolds : Generative AI models can design entirely new molecules in silico. oxfordglobal.com By learning the underlying chemical rules from large datasets, these algorithms can generate novel oxazolidinone derivatives that are optimized for multiple properties simultaneously, such as target binding affinity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. oxfordglobal.comnih.gov
Accelerating the DMTA Cycle : The Design-Make-Test-Analyze (DMTA) cycle is a lengthy process in traditional drug discovery. AI can significantly shorten this cycle by rapidly screening virtual libraries of billions of molecules, prioritizing a small, promising subset for synthesis and testing. oxfordglobal.comacm.org
Explainable AI (XAI) : A challenge with some AI models is their "black box" nature. Explainable AI (XAI) is an emerging field that aims to make AI decisions more transparent. azorobotics.com In the context of oxazolidinone design, XAI can help researchers understand which molecular features the model identifies as crucial for activity, potentially uncovering novel chemical insights that were previously missed by human experts. azorobotics.com
Expanding the Chemical Space and Scaffold Diversity for Targeted Research
The 2-oxazolidinone (B127357) core is considered a "privileged scaffold"—a molecular framework that can bind to a diverse range of biological targets. temple.edu Researchers are actively exploring modifications to this core to expand its chemical space and develop compounds for various therapeutic applications beyond its traditional antibacterial role. nih.govrsc.orgresearchgate.net
This expansion involves several key strategies:
Side Chain Modification : Altering the substituents at the C-5 position of the oxazolidinone ring is a common strategy to modulate activity and specificity. nih.gov
Scaffold Hopping and Isosteric Replacement : This involves replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (isosteres). For example, the benzoxazinyl-oxazolidinone scaffold has been modified through isosteric replacement to create benzothiazinyl-oxazolidinone derivatives. nih.gov
Fused and Tricyclic Systems : Creating more rigid, conformationally constrained structures by fusing additional rings to the oxazolidinone core can lead to enhanced potency and selectivity. researchgate.net
Targeting New Therapeutic Areas : While oxazolidinones are famous as antibacterial agents, their scaffold is being investigated for a wide array of other diseases. researchgate.net Research has explored their potential as anticancer, anti-inflammatory, antiviral, and neuroprotective agents, as well as treatments for metabolic disorders. nih.govresearchgate.net For instance, certain derivatives have been designed as inhibitors of cholesteryl ester transfer protein (CETP) or Δ-5 desaturase (D5D). nih.gov
| Modification Strategy | Example | Therapeutic Target/Application | Reference |
|---|---|---|---|
| Modification of C-5 side chain | Introduction of a thiocarbamate C5 side chain. | Potent antibacterial activity against Gram-positive bacteria. | nih.gov |
| Isosteric Replacement | Substitution of benzoxazinyl with a benzothiazinyl moiety. | Modulation of antibacterial activity. | nih.gov |
| Linkage to a Siderophore | A 'Trojan Horse' strategy to deliver the oxazolidinone into Gram-negative bacteria. | Expanding the spectrum to include Gram-negative pathogens. | nih.gov |
| Fusion with Spiropyrimidinetrione | Zoliflodacin (ETX0914) structure. | DNA Gyrase inhibition for treating uncomplicated gonorrhoea. | nih.gov |
| Aryl Ring Substitution | Introduction of electron-withdrawing substituents on an aryl ring. | Increased antimicrobial activity. | nih.gov |
Integration of Multidisciplinary Approaches in Oxazolidinone Research
The complexity of modern drug discovery necessitates a departure from siloed research. The future of oxazolidinone development lies in the deep integration of multiple scientific disciplines, combining the strengths of chemistry, biology, computational science, and materials science.
Cheminformatics and Computational Chemistry : As detailed in section 7.2, computational tools are indispensable. They work in tandem with synthetic chemistry, where computational predictions guide the synthesis of new molecules, and experimental results are fed back to refine the predictive models. nih.gov
Structural Biology : X-ray crystallography and cryo-electron microscopy are used to determine the precise binding mode of oxazolidinone derivatives to their biological targets, such as the bacterial ribosome. mdpi.com This structural information is invaluable for rational drug design, allowing chemists to design new analogues with improved target engagement.
Nanotechnology and Drug Delivery : A significant challenge for some potent oxazolidinone derivatives is poor water solubility. nih.govnih.gov Nanotechnology offers a solution through the development of advanced drug delivery systems. nih.gov Co-entrapping antimicrobial agents in engineered nanoplatforms can improve solubility, enhance safety profiles, and potentially achieve synergistic effects. nih.gov
Chemical Biology : This field uses chemical tools to study biological systems. Probes based on the oxazolidinone scaffold can be synthesized to investigate biological pathways, identify new drug targets, and understand mechanisms of action or resistance.
This synergistic approach, where computational predictions guide synthetic efforts and advanced biological and analytical techniques provide crucial feedback, is accelerating the translation of promising laboratory findings into tangible therapeutic solutions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one, and what are their respective yields and limitations?
- Methodological Answer : The compound is typically synthesized via stereoselective cyclization of β-amino alcohols or reductive amination of ketone precursors. For example, chiral oxazolidinones are often prepared using Evans auxiliaries, where enantiomeric purity is achieved through asymmetric induction . Yields (60–85%) depend on solvent choice (e.g., THF or DMF), temperature control (0–25°C), and catalyst selection (e.g., TiCl₄ for stereochemical control). Limitations include sensitivity to moisture and competing side reactions (e.g., over-alkylation) requiring rigorous inert atmosphere conditions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- X-ray crystallography is the gold standard for confirming stereochemistry, as demonstrated for structurally similar oxazolidinones (e.g., 4-benzyl derivatives) .
- NMR spectroscopy (¹H/¹³C, COSY, NOESY) identifies regiochemical assignments and hydrogen-bonding patterns (e.g., NH and carbonyl signals at δ 5.2–6.1 ppm and 170–175 ppm, respectively).
- Polarimetry or circular dichroism (CD) quantifies enantiomeric excess (ee > 98% for high-purity batches) .
Q. What are the recommended storage conditions and handling precautions for this compound based on its stability and reactivity profile?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to light or humidity, which can degrade the oxazolidinone ring .
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. In case of skin contact, wash immediately with water (≥15 mins) and consult a physician .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction outcomes when using this compound as a chiral building block?
- Methodological Answer : Contradictions often arise from subtle differences in reaction conditions (e.g., solvent polarity, temperature gradients). Systematic approaches include:
- Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, solvent effects).
- In situ monitoring via HPLC or IR spectroscopy to track intermediate formation.
- Theoretical modeling (DFT calculations) to predict steric/electronic effects influencing stereoselectivity .
Q. What computational modeling approaches have been employed to predict the reactivity and stereochemical outcomes of reactions involving this oxazolidinone derivative?
- Methodological Answer :
- Density Functional Theory (DFT) simulations model transition states to explain enantioselectivity in nucleophilic additions (e.g., Grignard reactions).
- Molecular docking studies predict binding affinities in biological applications (e.g., enzyme inhibition), leveraging the compound’s rigid bicyclic structure .
- QSAR models correlate substituent effects (e.g., aminomethyl group) with reactivity in ring-opening reactions .
Q. What methodologies are recommended for analyzing degradation products under accelerated stability testing conditions?
- Methodological Answer :
- Forced degradation studies (40°C/75% RH for 14 days) followed by HPLC-MS/MS identify hydrolyzed byproducts (e.g., β-amino alcohols or urea derivatives).
- Kinetic modeling (Arrhenius plots) extrapolates shelf-life under standard storage conditions.
- Solid-state NMR monitors crystallinity loss, which correlates with reduced stability .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
